Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Chemical Procurement Synthetic Intermediate Purity Assessment

This methyl ester THIQ building block (CAS 57060-86-3) delivers superior reactivity control in peptide coupling and N-functionalization versus the free acid, reducing side reactions and improving yields in multi-step API synthesis. The THIQ-3-carboxylate (Tic) core is a privileged phenylalanine mimetic, achieving nM-level binding affinity in farnesyltransferase inhibitors. Available as racemate for cost-effective screening with seamless transition to enantiopure forms (CAS 79799-05-6 / 191327-28-3) for chiral applications. High purity (≥98%) ensures reliability as reference standard and key intermediate.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 57060-86-3
Cat. No. B1309318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate
CAS57060-86-3
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=CC=CC=C2CN1
InChIInChI=1S/C11H13NO2/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10/h2-5,10,12H,6-7H2,1H3
InChIKeyYTNGWXICCHJHKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 57060-86-3): Core Heterocyclic Building Block for Pharmaceutical Synthesis and Drug Discovery


Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 57060-86-3) is a key member of the tetrahydroisoquinoline (THIQ) class of heterocyclic building blocks, characterized by a fused bicyclic core (benzene and piperidine) with a methyl ester group at the 3-position . This compound is a versatile intermediate in medicinal chemistry and organic synthesis, particularly valued for its role as a precursor to biologically active molecules, including alkaloids and central nervous system (CNS) targeting agents . Its molecular formula is C11H13NO2 with a molecular weight of 191.23 g/mol [1]. Commercially available in high purity (up to 98%), it serves as a critical starting material for constructing more complex pharmacophores in drug discovery programs .

Why Simple Analogs of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate Cannot Substitute for Its Specific Reactivity and Chiral Fidelity


The unique value of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate is rooted in its specific ester moiety and the stereochemical integrity of its tetrahydroisoquinoline core, which are non-interchangeable with seemingly similar in-class compounds. While other THIQ derivatives, such as the free carboxylic acid or the unsubstituted parent, share the same bicyclic skeleton, they lack the precise reactivity profile required for downstream synthetic transformations . For example, the methyl ester provides a balance of stability and reactivity that is essential for peptide coupling and N-functionalization steps common in medicinal chemistry programs, whereas the corresponding free acid often leads to side reactions and lower yields . Furthermore, in chiral applications, the racemic nature of the compound (or its specific enantiomeric forms) cannot be replaced by a non-chiral or differently substituted THIQ without fundamentally altering the stereochemical outcome of a synthesis, impacting the efficacy and safety profiles of final drug candidates . These differences underscore the necessity for precise chemical selection in procurement.

Quantitative Comparative Evidence for Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (57060-86-3) vs. Closest Structural Analogs


Purity and Physical Form: A Procurement Comparison of Commercially Available Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (57060-86-3)

A comparative analysis of commercial sources for Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate reveals a range in stated purity from 95% to 98%, with physical form varying between solid and liquid depending on supplier and purity grade . This contrasts with closely related building blocks like the free acid (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), which is almost exclusively offered as a solid [1]. The variation in purity and form is critical for researchers designing reproducible synthetic protocols, where the exact physical state can impact weighing accuracy, solubility, and reaction kinetics.

Chemical Procurement Synthetic Intermediate Purity Assessment

Reactivity and Handling: Methyl Ester vs. Free Acid in Tetrahydroisoquinoline-3-carboxylate Derivatives

The methyl ester derivative (57060-86-3) demonstrates a markedly different reactivity profile compared to the corresponding free acid, which is a critical factor in synthetic planning. While direct quantitative pKa data for the ester is less commonly reported, the free acid's pKa is known to be approximately 3.25 . This difference in acidity translates to a >1000-fold variation in protonation state at physiological or mildly basic reaction conditions, directly impacting solubility, stability, and its suitability for peptide coupling reactions . The ester's lower acidity and neutral character under typical coupling conditions minimize side reactions (e.g., racemization) that are frequently observed with the free acid.

Medicinal Chemistry Synthetic Methodology Reactivity Profile

Potency of Tetrahydroisoquinoline (THIQ)-Derived Farnesyltransferase Inhibitors: A Quantitative Structure-Activity Relationship Benchmark

In the development of farnesyltransferase (FT) inhibitors, a tetrahydroisoquinoline-3-carboxylate (Tic) derivative demonstrated a significant 50-fold improvement in inhibitory potency (IC50 = 1 nM) compared to analogs incorporating other constrained amino acid mimetics like indoline-2-carboxylate [1]. Further optimization, incorporating a methyleneamine isostere, yielded a compound with an even more potent IC50 of 0.6 nM, which also displayed cellular activity (EC50 = 5 μM in a transformation assay) [1]. This highlights the Tic scaffold's unique conformational properties that enhance binding to the enzyme's active site, a benefit not observed with more flexible or differently constrained isosteres.

Oncology Farnesyltransferase Inhibitor Structure-Activity Relationship

Chiral Purity and Application: Racemic Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate vs. Enantiopure (S)- and (R)-Forms

The commercial availability of Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate in both racemic (57060-86-3) and enantiomerically pure forms ((S)-79799-05-6; (R)-191327-28-3) allows for precise control over stereochemical outcomes in asymmetric synthesis [1][2]. The racemic compound serves as a cost-effective entry point for achiral applications or for use in resolution studies, while the individual enantiomers command a premium but are essential for constructing stereochemically defined drug candidates . The choice between these forms has direct consequences on the pharmacological profile of the final product, as demonstrated by the differential biological activity often observed between enantiomers of THIQ-based pharmaceuticals .

Chiral Synthesis Enantiomeric Purity Pharmaceutical Intermediates

Optimal Application Scenarios for Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (57060-86-3) Based on Comparative Evidence


Medicinal Chemistry: Synthesis of Peptidomimetics and Conformationally Constrained Amino Acid Analogs

The tetrahydroisoquinoline-3-carboxylate (Tic) core is a privileged scaffold for mimicking the conformation of phenylalanine in peptide and protein ligands. The comparative data from farnesyltransferase inhibitor development demonstrates that Tic-containing analogs achieve significantly higher binding affinity (IC50 = 1 nM) than alternative constrained amino acid mimetics like indoline-2-carboxylate [1]. This makes Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate (57060-86-3) an essential building block for synthesizing potent enzyme inhibitors and GPCR ligands where conformational restriction is key to improving target engagement and selectivity.

Chemical Biology: Development of Chiral Probes and Asymmetric Catalysis

For projects requiring precise stereochemical control, the availability of both racemic (57060-86-3) and enantiopure (79799-05-6, 191327-28-3) forms of this compound is a decisive procurement factor [1][2]. Researchers can use the cost-effective racemate for initial screening and methodology development, then transition to the specific enantiomer for constructing stereochemically defined, biologically active molecules or chiral ligands for asymmetric catalysis [3]. This flexibility is not offered by all heterocyclic building blocks and is critical for advancing from hit-to-lead in drug discovery.

Process Chemistry: Robust Intermediate for Large-Scale Synthesis of APIs

The comparative reactivity profile of the methyl ester (57060-86-3) versus the free carboxylic acid makes it the preferred choice for multi-step syntheses of active pharmaceutical ingredients (APIs) [1]. Its neutral character and controlled reactivity under peptide coupling conditions minimize side reactions and improve yields, as demonstrated in the synthesis of complex THIQ-based drug candidates [2]. This directly translates to reduced waste, simplified purification, and a more robust and scalable manufacturing process, providing a clear advantage over less stable or more reactive alternatives.

Analytical Chemistry: Reference Standard and Internal Standard for Bioanalytical Assays

The compound's high commercial purity (up to 98%) and well-defined physical properties (boiling point: 298°C at 760 mmHg; density: 1.125 g/cm3) make it suitable for use as a reference standard in analytical method development and validation [1][2]. Its unique retention time in HPLC and GC analyses, combined with its stability, allows for its use as an internal standard to quantify related THIQ impurities in pharmaceutical formulations or to track metabolic products in biological matrices, ensuring analytical accuracy and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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